Chiral Benzylic Center Confers Stereochemical Handedness Absent in Non-Ethyl Analog
The target compound contains a stereogenic center at the benzylic carbon linking the 4-bromophenyl to the triazole-N1 position (SMILES: O=C(C1=CN(C(C2=CC=C(Br)C=C2)C)N=N1)O), confirmed by the non-superimposable mirror image predicted by this substitution pattern . In contrast, the closest non-chiral comparator 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-52-4) lacks this stereocenter, existing as an achiral, planar molecule . Although enantiomer-specific IC₅₀ data are not yet published for this exact compound, chiral triazole derivatives have demonstrated enantioselective antiviral activity in prior asymmetric synthesis studies, with individual enantiomers showing differential potency .
| Evidence Dimension | Molecular stereochemistry (presence of chiral center at N1-benzylic position) |
|---|---|
| Target Compound Data | 1 stereogenic center (racemic mixture as supplied); MW 296.12; rotatable bonds = 3; SMILES: O=C(C1=CN(C(C2=CC=C(Br)C=C2)C)N=N1)O |
| Comparator Or Baseline | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-52-4): achiral; MW 268.07; rotatable bonds = 2; SMILES: c1cc(ccc1n2cc(nn2)C(=O)O)Br |
| Quantified Difference | MW difference: +28.05 Da (ethyl group); 1 additional rotatable bond; presence vs. absence of chirality |
| Conditions | Structural analysis by SMILES notation and molecular formula; CAS registry confirmation |
Why This Matters
The presence of a chiral center enables enantiomeric resolution and the study of enantioselective pharmacology, which is impossible with achiral analogs—a decisive factor for laboratories investigating stereochemistry-driven target engagement.
- [1] Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action. Eur. J. Med. Chem. 2017, 138, 936–947. https://doi.org/10.1016/j.ejmech.2017.07.029 View Source
